3-Amino-2-hydroxybenzonitrile is a compound that has garnered attention in various fields of research due to its potential applications. While the specific compound 3-Amino-2-hydroxybenzonitrile is not directly mentioned in the provided papers, there is significant research on related compounds, such as 2-aminobenzonitriles and their derivatives, which can provide insights into the properties and applications of similar compounds. These compounds have been studied for their roles as corrosion inhibitors, pharmaceutical agents, and in synthetic chemistry for the development of new materials and drugs.
2-Aminobenzonitriles and their derivatives have been extensively studied as corrosion inhibitors. For example, 2-aminobenzene-1,3-dicarbonitriles derivatives have shown high inhibition efficiency on mild steel in acidic environments1. These compounds are of particular interest due to their environmentally friendly nature and high efficiency.
In the pharmaceutical industry, compounds similar to 3-Amino-2-hydroxybenzonitrile have been synthesized for their inhibitory activity against enzymes involved in inflammation. The dual inhibitory activity against 5-lipoxygenase and thromboxane A2 synthetase suggests potential applications in the treatment of inflammatory diseases2. Additionally, 3-aminobenzamide, a related compound, has been shown to protect against myocardial ischemia and reperfusion injury by inhibiting poly (ADP-ribose) synthetase5.
The synthesis of 2-aminobenzonitriles is of great interest in the field of synthetic chemistry. Methods such as palladium-catalyzed tandem ortho-C-H-amination/ipso-C-I-cyanation of iodoarenes3 and iron(III)-catalyzed C-C bond cleavage of 2-arylindoles9 have been developed to obtain functionalized 2-aminobenzonitriles. These compounds serve as building blocks for the creation of more complex molecules, including pharmaceuticals and materials with specific properties.
The mechanism of action for 3-Amino-2-hydroxybenzonitrile can be inferred from studies on similar compounds. For instance, 2-aminobenzonitriles have been shown to act as corrosion inhibitors by adsorbing onto metal surfaces and forming a protective layer, thus preventing further corrosion. This adsorption follows the Langmuir adsorption isotherm, as demonstrated in the study of 2-aminobenzene-1,3-dicarbonitriles derivatives1. In the pharmaceutical context, related compounds have been found to inhibit enzymes such as 5-lipoxygenase and thromboxane A2 synthetase, which are involved in inflammatory processes2. The inhibition of these enzymes can lead to therapeutic effects in conditions like inflammatory bowel diseases.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: